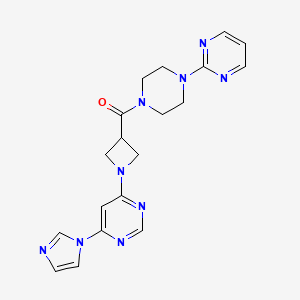![molecular formula C22H17NO5 B2751602 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 2097914-01-5](/img/structure/B2751602.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide, also known as FPHC, is a compound that belongs to the class of chromene derivatives. It has shown potential in various scientific research applications, including its use as a drug candidate for the treatment of cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including the compound , have been recognized for their significant antibacterial properties . They are particularly effective against both gram-positive and gram-negative bacteria, making them valuable in the development of new antimicrobial agents. The inclusion of the furan nucleus in drug design is a key synthetic strategy in medicinal chemistry due to its therapeutic efficacy .
Cancer Research
In cancer research, furan derivatives have shown promise due to their cytotoxic effects on various cancer cell lines. For instance, certain analogues have been found to induce cell cycle arrest in colorectal cancer cells through the activation of p53–p21 pathways, suggesting potential as anti-tumor agents .
Herbicidal Applications
The compound has potential use in agriculture as a herbicide. Studies indicate that the introduction of certain functional groups to the phenyl ring can significantly improve herbicidal activity, offering a new approach to weed control .
Protein Tyrosine Kinase Inhibition
Protein tyrosine kinases (PTKs) are key regulators in signal transduction pathways, and their dysfunction is associated with various diseases, including cancer. Furan-2-yl derivatives have been synthesized and shown to exhibit in vitro PTK inhibitory activity, which could be beneficial in designing new therapeutic agents .
Industrial Applications
In the industrial sector, furan derivatives are utilized in various processes, including the synthesis of polymers and other materials. Their structural reactivity and ability to undergo different chemical reactions make them versatile components in manufacturing .
Environmental Impact
While the direct environmental impact of this specific compound is not well-documented, furan derivatives, in general, are known to be volatile and mildly toxic. Their reactivity and potential toxicity necessitate careful handling and disposal to prevent environmental contamination .
Biotechnological Research
In biotechnology, furan derivatives are explored for their diverse applications, including drug development, material synthesis, and biological studies. Their unique properties can contribute to advancements in biotechnological methods and products.
Wirkmechanismus
Target of Action
A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .
Mode of Action
The related resveratrol analogue induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide may interact with its targets to cause cell cycle arrest, leading to changes in cell proliferation.
Biochemical Pathways
The compound may affect the p53–p21CIP1/WAF1 pathway, leading to cell cycle arrest . This pathway is crucial for controlling cell proliferation and preventing the formation of cancer. The compound’s effect on this pathway could lead to downstream effects on cell growth and division.
Result of Action
The compound’s action may result in the arrest of the cell cycle, specifically at the G2/M phase . This could lead to a decrease in cell proliferation, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-18(14-7-9-15(10-8-14)19-6-3-11-27-19)13-23-21(25)17-12-16-4-1-2-5-20(16)28-22(17)26/h1-12,18,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBZJKJGUYBLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

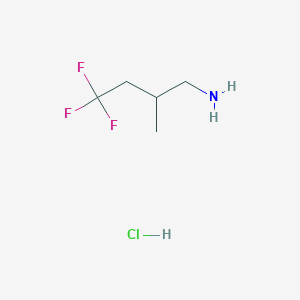
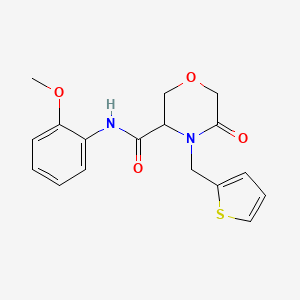
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)
![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)

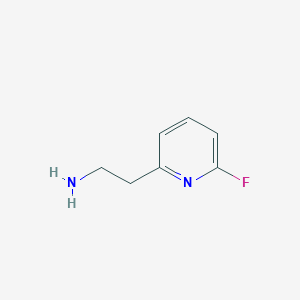
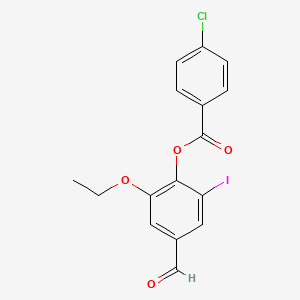
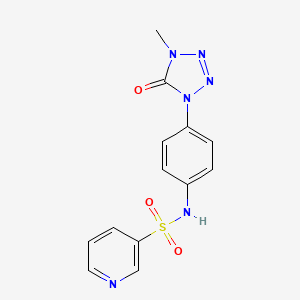
![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)

![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)
![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

